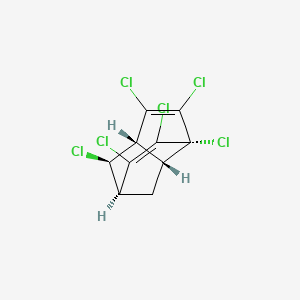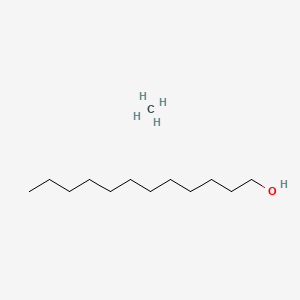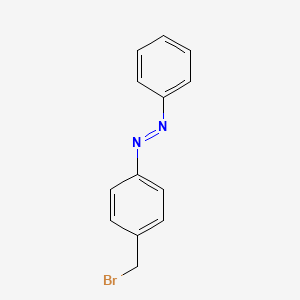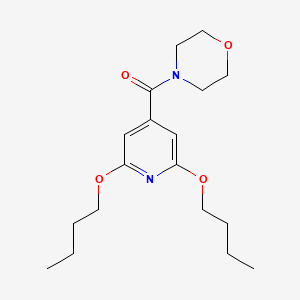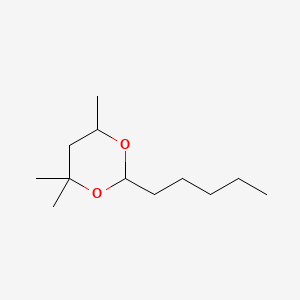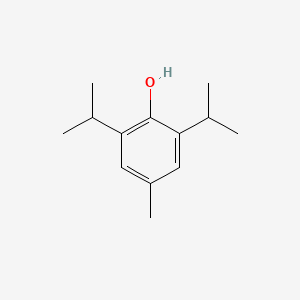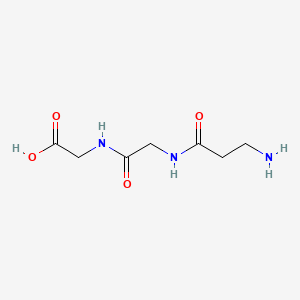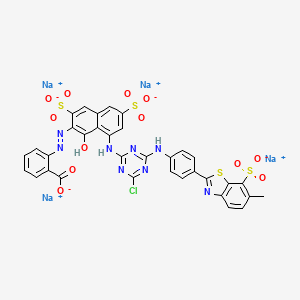
2-8-4-Chloro-6-4-(6-methyl-7-sulphonatobenzothiazol-2-yl)phenylamino-1,3,5-triazin-2-ylamino-1-hydroxy-3,6-bis ulphonato-2-naphthylazobenzoate (sodium salt)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-8-4-Chloro-6-4-(6-methyl-7-sulphonatobenzothiazol-2-yl)phenylamino-1,3,5-triazin-2-ylamino-1-hydroxy-3,6-bis ulphonato-2-naphthylazobenzoate (sodium salt) is a complex organic compound. It is known for its vibrant color properties and is often used in various industrial applications, particularly in the dye and pigment industry. The compound’s structure includes multiple aromatic rings, sulfonic acid groups, and azo linkages, which contribute to its unique chemical properties.
准备方法
The synthesis of this compound typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:
Diazotization: This step involves the conversion of aromatic amines into diazonium salts using nitrous acid.
Coupling Reaction: The diazonium salt is then coupled with another aromatic compound to form the azo linkage.
Sulfonation: Introduction of sulfonic acid groups into the aromatic rings to enhance solubility and stability.
Chlorination: Incorporation of chlorine atoms into the structure to achieve the desired chemical properties.
Industrial production methods may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield.
化学反应分析
This compound undergoes various chemical reactions, including:
Oxidation: The aromatic rings can be oxidized under strong conditions, leading to the formation of quinones and other oxidized products.
Reduction: The azo linkages can be reduced to amines using reducing agents like sodium dithionite.
Substitution: The sulfonic acid groups can participate in substitution reactions, allowing for further functionalization of the compound.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium dithionite, and various electrophiles for substitution reactions.
科学研究应用
This compound has several scientific research applications:
Chemistry: Used as a dye in analytical chemistry for the detection and quantification of various substances.
Biology: Employed in staining techniques for microscopy to visualize cellular components.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Widely used in the textile industry for dyeing fabrics and in the production of colored plastics and inks.
作用机制
The compound exerts its effects primarily through its ability to interact with various molecular targets. The sulfonic acid groups enhance its solubility, allowing it to penetrate biological membranes. The azo linkages can undergo reduction in biological systems, leading to the release of aromatic amines, which can interact with cellular components. The chlorine atoms and aromatic rings contribute to its stability and reactivity, making it effective in various applications.
相似化合物的比较
Compared to other similar compounds, this compound stands out due to its unique combination of functional groups. Similar compounds include:
Benzoic acid, 4-chloro-: Lacks the azo linkage and sulfonic acid groups, making it less soluble and less reactive in certain applications.
Benzoic acid, 2-chloro-: Similar in structure but lacks the complex azo and sulfonic acid functionalities, limiting its use in dye applications.
Benzoic acid, 2-chloro-, methyl ester: Contains a methyl ester group instead of the sodium salt, affecting its solubility and reactivity.
This compound’s unique structure allows for a wide range of applications, making it a valuable chemical in various fields.
属性
CAS 编号 |
70209-93-7 |
|---|---|
分子式 |
C34H19ClN8Na4O12S4 |
分子量 |
987.2 g/mol |
IUPAC 名称 |
tetrasodium;2-[[8-[[4-chloro-6-[4-(6-methyl-7-sulfonato-1,3-benzothiazol-2-yl)anilino]-1,3,5-triazin-2-yl]amino]-1-hydroxy-3,6-disulfonatonaphthalen-2-yl]diazenyl]benzoate |
InChI |
InChI=1S/C34H23ClN8O12S4.4Na/c1-15-6-11-22-28(29(15)59(53,54)55)56-30(37-22)16-7-9-18(10-8-16)36-33-39-32(35)40-34(41-33)38-23-14-19(57(47,48)49)12-17-13-24(58(50,51)52)26(27(44)25(17)23)43-42-21-5-3-2-4-20(21)31(45)46;;;;/h2-14,44H,1H3,(H,45,46)(H,47,48,49)(H,50,51,52)(H,53,54,55)(H2,36,38,39,40,41);;;;/q;4*+1/p-4 |
InChI 键 |
HMGBQRTWANMSHV-UHFFFAOYSA-J |
SMILES |
CC1=C(C2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC4=NC(=NC(=N4)Cl)NC5=C6C(=CC(=C5)S(=O)(=O)[O-])C=C(C(=C6O)N=NC7=CC=CC=C7C(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
规范 SMILES |
CC1=C(C2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC4=NC(=NC(=N4)Cl)NC5=C6C(=CC(=C5)S(=O)(=O)[O-])C=C(C(=C6O)N=NC7=CC=CC=C7C(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
Key on ui other cas no. |
70209-93-7 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




